Dopaquinone
Overview
Description
Dopaquinone is a key intermediate in the biosynthesis of melanin, the pigment responsible for coloration in skin, hair, and eyes. It is formed through the oxidation of dihydroxyphenylalanine (commonly known as dopa) by the enzyme tyrosinase. This compound is classified as an ortho-quinone due to the presence of two adjacent carbonyl groups in its benzene ring. This compound plays a crucial role in the branching pathways of melanogenesis, leading to the formation of either eumelanin or pheomelanin, depending on the subsequent reactions it undergoes .
Mechanism of Action
Target of Action
Dopaquinone primarily targets intracellular thiols such as cysteine . These thiols play a crucial role in the conversion of this compound, which is a key step in the biosynthetic pathway of melanin .
Mode of Action
This compound interacts with its targets through two main reactions: cyclization and thiol binding . In the presence of intracellular thiols like cysteine, this compound binds to the sulfhydryl group of thiols . This binding produces cysteinyldopa, which is necessary for pheomelanogenesis . On the other hand, under lower concentrations of thiols, this compound spontaneously undergoes intramolecular cyclization through the alanyl side chain .
Biochemical Pathways
The biochemical pathway of melanin is branched into pheomelanogenesis and eumelanogenesis at the stage of this compound conversion . The binding of cysteine to this compound produces cysteinyldopa, which is necessary for pheomelanogenesis . Conversely, the cyclized product, cyclodopa, further transforms into eumelanin, leading to eumelanogenesis .
Pharmacokinetics
It is known that this compound is highly reactive and undergoes rapid transformations in the body . The rate of these reactions is proportional to the acidity constant of the amino group and the rate constant for the nucleophilic addition by the amino group .
Result of Action
The result of this compound’s action is the production of melanin , a pigment molecule that is endogenously synthesized by melanocytes . The type of melanin produced (pheomelanin or eumelanin) depends on the specific reactions that this compound undergoes .
Action Environment
The action of this compound is influenced by the presence of intracellular thiols such as cysteine . The concentration of these thiols can affect whether this compound undergoes cyclization or thiol binding . Therefore, the cellular environment plays a crucial role in determining the outcome of this compound’s action.
Biochemical Analysis
Biochemical Properties
Dopaquinone is an intermediate in the melanin biosynthesis pathway. It is formed from L-DOPA through the action of the enzyme tyrosinase. Tyrosinase catalyzes the hydroxylation of tyrosine to DOPA and the subsequent oxidation of DOPA to this compound . This compound can undergo further reactions to form either pheomelanin or eumelanin, depending on the presence of intracellular thiols such as cysteine . In the presence of cysteine, this compound binds to the sulfhydryl group of thiols, leading to the formation of cysteinyldopa, which is necessary for pheomelanogenesis . Alternatively, this compound can undergo intramolecular cyclization to form cyclodopa, which further transforms into eumelanin .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It is involved in the regulation of melanin production in melanocytes. The presence of this compound influences cell signaling pathways, gene expression, and cellular metabolism. This compound can bind to intracellular thiols such as cysteine, leading to the formation of cysteinyldopa, which is necessary for pheomelanogenesis . Additionally, this compound can undergo intramolecular cyclization to form cyclodopa, which further transforms into eumelanin . The balance between these pathways determines the type and amount of melanin produced in melanocytes.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with various biomolecules. This compound is highly reactive towards nucleophiles due to the presence of two adjacent carbonyl groups in its benzene ring . When this compound undergoes cyclization and thiol binding, an amino (−NH2) group and a sulfhydryl (−SH) group act as nucleophiles, respectively . The binding of cysteine to this compound produces cysteinyldopa, which is necessary for pheomelanogenesis . Alternatively, this compound can undergo intramolecular cyclization to form cyclodopa, which further transforms into eumelanin . These reactions are crucial for the regulation of melanin production in melanocytes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is known to be highly reactive and can undergo various chemical reactions, leading to its degradation and transformation into other compounds . The stability of this compound is influenced by factors such as pH, temperature, and the presence of other biomolecules. Long-term effects of this compound on cellular function have been observed in in vitro and in vivo studies. For example, excessive production of this compound can result in neuronal damage and cell death, suggesting its potential role in neurodegenerative diseases such as Parkinson’s disease .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that high doses of this compound can lead to toxic or adverse effects, including neuronal damage and cell death . Threshold effects have also been observed, where low doses of this compound may not have significant effects on cellular function, while higher doses can lead to pronounced changes in cellular processes. These findings highlight the importance of carefully controlling the dosage of this compound in experimental studies to avoid potential toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the biosynthesis of melanin. It is formed from L-DOPA through the action of the enzyme tyrosinase . This compound can undergo further reactions to form either pheomelanin or eumelanin, depending on the presence of intracellular thiols such as cysteine . In the presence of cysteine, this compound binds to the sulfhydryl group of thiols, leading to the formation of cysteinyldopa, which is necessary for pheomelanogenesis . Alternatively, this compound can undergo intramolecular cyclization to form cyclodopa, which further transforms into eumelanin . These metabolic pathways are crucial for the regulation of melanin production in melanocytes.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can bind to intracellular thiols such as cysteine, leading to the formation of cysteinyldopa, which is necessary for pheomelanogenesis . Additionally, this compound can undergo intramolecular cyclization to form cyclodopa, which further transforms into eumelanin . The transport and distribution of this compound are influenced by factors such as pH, temperature, and the presence of other biomolecules. These factors can affect the localization and accumulation of this compound within cells and tissues.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in melanocytes, where it plays a key role in the biosynthesis of melanin . Within melanocytes, this compound can bind to intracellular thiols such as cysteine, leading to the formation of cysteinyldopa, which is necessary for pheomelanogenesis . Alternatively, this compound can undergo intramolecular cyclization to form cyclodopa, which further transforms into eumelanin . The subcellular localization of this compound is influenced by factors such as pH, temperature, and the presence of other biomolecules, which can affect its activity and function.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dopaquinone is typically synthesized through the enzymatic oxidation of dihydroxyphenylalanine using tyrosinase. The reaction is carried out under mild conditions, usually at a pH of around 6.8 to 7.4, and at room temperature. The enzyme catalyzes the conversion of dihydroxyphenylalanine to this compound in the presence of molecular oxygen .
Industrial Production Methods: Industrial production of this compound is less common due to its high reactivity and instability. it can be produced on a small scale for research purposes using purified tyrosinase and controlled reaction conditions to prevent further oxidation or polymerization .
Chemical Reactions Analysis
Types of Reactions: Dopaquinone undergoes several types of reactions, including:
Cyclization: this compound can undergo intramolecular cyclization to form cyclodopa, which further transforms into eumelanin.
Reduction: this compound can be reduced back to dihydroxyphenylalanine under certain conditions.
Common Reagents and Conditions:
Cyclization: This reaction typically occurs spontaneously under physiological conditions.
Thiol Binding: Requires the presence of thiol-containing compounds like cysteine.
Reduction: Can be achieved using reducing agents such as ascorbic acid.
Major Products:
Cyclodopa: Formed through cyclization and leads to eumelanin.
Cysteinyldopa: Formed through thiol binding and leads to pheomelanin.
Scientific Research Applications
Dopaquinone has several scientific research applications, including:
Comparison with Similar Compounds
Dopaquinone is structurally similar to other ortho-quinones, such as:
Rhododendrolquinone: Another ortho-quinone involved in melanogenesis.
Benzoquinone: A simpler ortho-quinone with similar reactivity towards nucleophiles.
Uniqueness: this compound is unique in its role in melanogenesis, where it serves as a branching point for the production of different types of melanin. Its ability to undergo both cyclization and thiol binding reactions distinguishes it from other ortho-quinones, which may not participate in such specific biological pathways .
Properties
IUPAC Name |
(2S)-2-amino-3-(3,4-dioxocyclohexa-1,5-dien-1-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c10-6(9(13)14)3-5-1-2-7(11)8(12)4-5/h1-2,4,6H,3,10H2,(H,13,14)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMIDUVKSGCHAU-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C(=O)C=C1CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=O)C(=O)C=C1C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50897220 | |
Record name | L-DOPAQUINONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50897220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Dopaquinone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001229 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
25520-73-4, 4430-97-1 | |
Record name | (αS)-α-Amino-3,4-dioxo-1,5-cyclohexadiene-1-propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25520-73-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dopaquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025520734 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-DOPAQUINONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50897220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DOPAQUINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8F09Y50AX6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Dopaquinone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001229 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.